4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with 2-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products typically include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used, but can include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, or anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-chloro-2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-chloro-2-(2-methyl-1H-imidazol-1-yl)pyrimidine is unique due to the specific positioning of the chlorine and imidazole groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
959238-94-9 |
---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.